

# JTV-519: A Multi-Channel Blocker in Cardiomyocytes - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**JTV-519**, also known as K201, is a 1,4-benzothiazepine derivative with significant multichannel blocking properties in cardiomyocytes.[1] This technical guide provides an in-depth overview of the core mechanisms of **JTV-519**, focusing on its interactions with various ion channels critical to cardiac electrophysiology and calcium homeostasis. The document summarizes quantitative data on its blocking potency, details key experimental protocols for its study, and visualizes its molecular interactions and experimental workflows.

### Introduction

**JTV-519** is a promising therapeutic agent for cardiac arrhythmias and heart failure.[1] Its cardioprotective effects are attributed to its ability to modulate multiple ion channels, thereby stabilizing cardiomyocyte function. While its primary target is the ryanodine receptor 2 (RyR2), **JTV-519** also exerts significant effects on L-type calcium channels (Ca-v1.2), sodium channels (Na-v1.5), and various potassium channels.[2][3] This multi-channel activity contributes to its complex pharmacological profile.

## Quantitative Data: Multi-Channel Blocking Profile of JTV-519







The following table summarizes the inhibitory concentrations (IC50) and observed effects of **JTV-519** on various ion channels and transporters in cardiomyocytes.



Target Channel/Trans porter	Species	IC50 / Concentration	Observed Effect	Reference(s)
Ryanodine Receptor 2 (RyR2)	Canine	1 μΜ	Increased calstabin-2 binding to PKA- phosphorylated RyR2	[4]
Rat	1 μΜ	Reduced frequency of diastolic Ca2+ release events	[5]	
Murine	1 μΜ	Reduced SR Ca2+ leak (Ca2+ sparks)	[2][6]	
L-type Ca2+ Channel (I-Ca)	Rat	1 μΜ / 3 μΜ	$22.0 \pm 3.3\%$ inhibition / 59.6 ± 1.4% inhibition	[7]
Murine	3 μmol·L-1	Inhibition of L- type Ca2+ currents	[6]	
Sodium Channel (I-Na)	Guinea Pig	Not specified	Frequency- and voltage- dependent blocking effects	[8]
Rapid Delayed Rectifier K+ Current (I-Kr)	Guinea Pig	1.2 μΜ	Suppression of I- Kr	[9]
Inward Rectifier K+ Current (I-K1)	Guinea Pig	Not specified	Inhibition of I-K1	[8]
Muscarinic K+ Current (I-KAch)	Not specified	Not specified	Inhibition of I- KAch	[3]

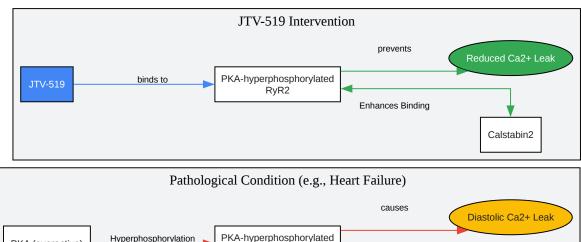


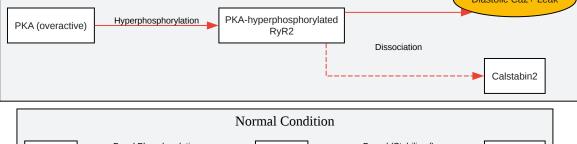
SERCA	Cardiac Muscle	9 μM (at 0.25 μM Ca2+)	Inhibition of SERCA- dependent ATPase activity	[10]
Cardiac Muscle	19 μM (at 2 μM Ca2+)	Inhibition of SERCA- dependent ATPase activity	[10]	
Cardiac Muscle	130 μM (at 200 μM Ca2+)	Inhibition of SERCA- dependent ATPase activity	[10]	_

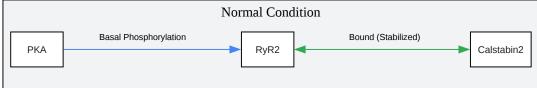
## Signaling Pathway of JTV-519 Action on RyR2

**JTV-519**'s primary mechanism of action involves the stabilization of the RyR2 channel, particularly under conditions of pathological stress such as in heart failure. This is achieved by enhancing the binding of the stabilizing subunit calstabin-2 (FKBP12.6) to the RyR2 complex, even when the channel is hyperphosphorylated by Protein Kinase A (PKA).[2][4] This action reduces the diastolic calcium leak from the sarcoplasmic reticulum.

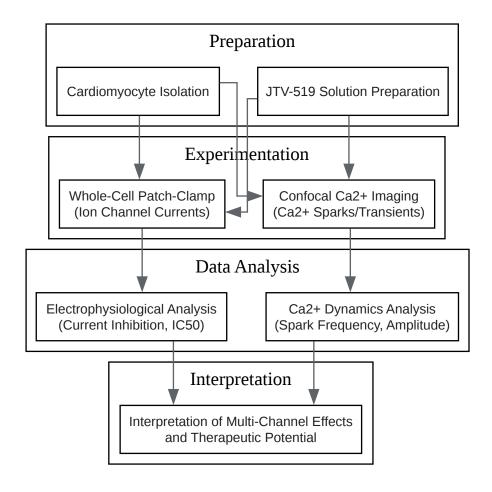












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## Foundational & Exploratory





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